N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
New Derivatives Synthesis : Research has been dedicated to synthesizing new biologically active derivatives involving piperidine and sulfonamide groups. These derivatives have been evaluated for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase, demonstrating promising biological activities (Khalid et al., 2014). This research provides foundational knowledge for the development of therapeutic agents targeting neurological disorders.
Antimicrobial Studies : Another facet of research on compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide includes antimicrobial studies. New pyridine derivatives synthesized from benzothiazole and p-acetamidobenzenesulfonyl chloride have been explored for their antibacterial activity, highlighting the potential of these compounds in addressing antibiotic resistance (Patel & Agravat, 2009).
Medicinal Chemistry and Drug Development
Serotonin Receptor Agonists : Benzamide derivatives, including those structurally related to the compound , have been synthesized and evaluated as potent serotonin 4 (5-HT4) receptor agonists. These compounds are considered for their potential in improving gastrointestinal motility, indicating their relevance in the development of treatments for gastrointestinal disorders (Sonda et al., 2004).
Antitumor Activity : The exploration of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from visnaginone and khellinone has included assessments of their antitumor activity. This research underscores the potential application of these compounds in cancer therapy, with some derivatives showing promising results in inhibiting different cell lines (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-28-18-6-8-19(9-7-18)31(26,27)24-11-3-2-4-17(24)13-22(25)23-14-16-5-10-20-21(12-16)30-15-29-20/h5-10,12,17H,2-4,11,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOKPLLQMHKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.